Piperaquine

Overview

Description

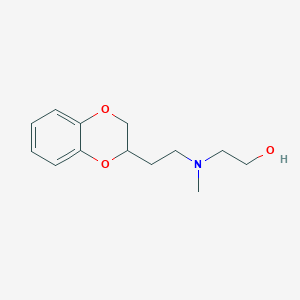

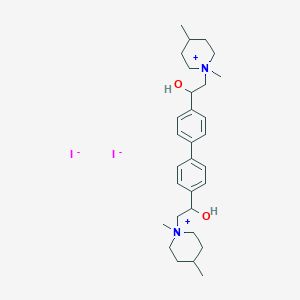

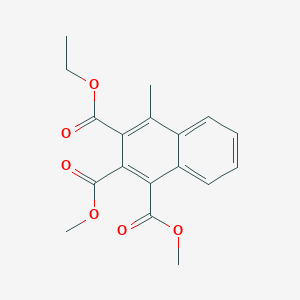

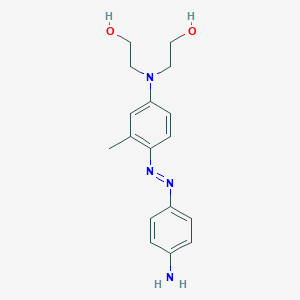

Piperaquine is an aminoquinoline that is 1,3-di(piperazin-1-yl)propane in which the nitrogen at position 4 of each of the piperazine moieties is replaced by a 7-chloroquinolin-4-yl group. It has a role as an antimalarial. It is a N-arylpiperazine, an organochlorine compound and an aminoquinoline.

This compound is an antimalarial agent first synthesized in the 1960's and used throughout China. Its use declined in the 1980's as this compound resistant strains of *Plasmodium falciparum* appeared and artemisinin derivatives became available. It has come back into use in combination with the artemisinin derivative [DB11638] as part of the combination product Eurartesim. Eurartesim was first authorized for market by the European Medicines Agency in October 2011.

Scientific Research Applications

Combination Therapies for Malaria Treatment : Piperaquine is frequently used in combination with other antimalarials. It is a key component in artemisinin-based combination therapies (ACTs) for treating both drug-sensitive and drug-resistant strains of Plasmodium falciparum. This includes its use with dihydroartemisinin for treating uncomplicated falciparum or vivax malaria, offering over 95% efficacy in multidrug-resistant falciparum malaria cases (Fivelman et al., 2007); (Myint et al., 2007).

Effectiveness Against Plasmodium vivax : this compound has shown effectiveness in reducing morbidity in Plasmodium vivax malaria, significantly suppressing first relapses of the infection (Tarning et al., 2014).

Nonartemisinin-Based Combination Therapy : In combination with fosmidomycin, this compound is being developed as a nonartemisinin-based therapy for uncomplicated falciparum malaria, showing high efficacy and safety (Mombo-Ngoma et al., 2017).

Prevention and Treatment in Schoolchildren : this compound, particularly when combined with dihydroartemisinin, has been effective in preventing malaria, parasitemia, and anemia in high-transmission settings among schoolchildren (Nankabirwa et al., 2014).

Pharmacokinetic and Pharmacodynamic Properties : Research indicates the need to evaluate this compound’s pharmacokinetic and pharmacodynamic properties, especially in young children, as it is used as a first-line antimalarial treatment (Tarning et al., 2012).

Resistance Concerns : There's growing evidence of resistance to this compound, particularly in Plasmodium falciparum, which raises concerns about its long-term efficacy in certain regions like West Africa and Southeast Asia (Inoue et al., 2018); (Eastman et al., 2011).

Future Directions

: The efficacy of dihydroartemisinin-piperaquine and artemether-lumefantrine with and without primaquine on Plasmodium vivax recurrence: A systematic review and individual patient data meta-analysis : Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in African Children: A Systematic Review and Meta-Analysis : Frontiers | Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in African Children: A Systematic Review and Meta-Analysis : Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis : Efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials

Mechanism of Action

Target of Action

Piperaquine, an antimalarial agent, primarily targets the Plasmodium falciparum parasite’s haem detoxification pathway . The haem detoxification pathway is crucial for the survival of the malaria parasite, making it an effective target for antimalarial drugs.

Mode of Action

It is believed to function similarly to chloroquine, another antimalarial drug . This compound is thought to accumulate in the parasite’s digestive vacuole, where it interferes with the detoxification of heme into hemozoin . This disruption of the haem detoxification pathway leads to the death of the parasite .

Biochemical Pathways

This compound undergoes N-dealkylation , which separates its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form metabolite 1 (M1). The same nitrogen-containing rings can also undergo hydroxylation at one of two sites to form M3 or M4 .

Pharmacokinetics

This compound is characterized by slow oral absorption, exhibiting multiple peaks in its plasma concentration curve, suggestive of enterohepatic recycling . This pharmacokinetic property significantly influences the compound’s bioavailability. This compound’s pharmacokinetics can be described by a three-compartment disposition model with flexible absorption . Body weight significantly influences clearance and volume parameters, resulting in lower this compound exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) .

Result of Action

The primary result of this compound’s action is the inhibition of the Plasmodium falciparum parasite’s haem detoxification pathway , leading to the death of the parasite . This makes this compound effective in the treatment of uncomplicated Plasmodium falciparum infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, resistance to this compound has been increasingly reported since 2010, particularly in Southeast Asia . The epicenter of this compound resistance is western Cambodia, where over 40% of dihydroartemisinin-piperaquine treatments failed to eliminate parasites from the patient’s blood . This suggests that geographical and regional factors can significantly influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Piperaquine inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is used in the treatment of uncomplicated Plasmodium falciparum infection in adults, children, and infants aged 6 months and up weighing over 5 kg .

Molecular Mechanism

The mechanism of action of this compound is thought to function by accumulating in the parasite digestive vacuole and interfering with the detoxification of heme into hemozoin .

Temporal Effects in Laboratory Settings

This compound pharmacokinetics were described successfully by a three-compartment disposition model with flexible absorption . Body weight influenced clearance and volume parameters significantly, resulting in lower this compound exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the pharmacokinetics of this compound can be influenced by factors such as body weight .

Metabolic Pathways

It is known that this compound inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .

Transport and Distribution

This compound is thought to distribute into a central compartment with an apparent volume of 26.7 L/kg, and two peripheral compartments with apparent volumes of 76.8 L/kg and 617 L/kg . These combine for a total volume of distribution of 720.5 L/kg .

Subcellular Localization

It is thought to accumulate in the parasite digestive vacuole .

Properties

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRHFBCYFMIWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193825 | |

| Record name | Piperaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of [DB00608]. | |

| Record name | Piperaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4085-31-8 | |

| Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)

![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)